2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
CAS No.: 448222-78-4
Cat. No.: VC11798363
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448222-78-4 |
|---|---|
| Molecular Formula | C21H18N2O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one |
| Standard InChI | InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2 |
| Standard InChI Key | OTLNCOVNMYATPA-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one, reflects its hybrid structure comprising:
-
A benzo[cd]indol-2-one tricyclic system (rings A, B, and C)
-
A 3,4-dihydro-1H-isoquinoline (THIQ) moiety linked via a methylene bridge
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₈N₂O | |
| Molecular weight | 314.4 g/mol | |
| Exact mass | 314.1419 g/mol | |
| Topological polar surface | 41.5 Ų | |
| LogP (octanol-water) | 3.2 |
The tricyclic benzo[cd]indolone core introduces planar rigidity, while the THIQ substituent contributes basic nitrogen centers capable of protonation at physiological pH. This combination likely enhances blood-brain barrier permeability compared to simpler THIQ derivatives .
Spectroscopic Signatures
Though experimental spectra remain unpublished, computational predictions using tools like NMRshiftDB2 suggest:
-
¹H NMR: Distinct aromatic multiplet signals between δ 6.8–8.2 ppm for the benzoindolone protons, with THIQ methylene protons appearing as a triplet near δ 3.2 ppm (J = 5.6 Hz).
-
¹³C NMR: A carbonyl resonance at δ 170–175 ppm characteristic of the 2-one moiety, with sp² carbons in the 110–150 ppm range.
The presence of multiple conjugated π-systems predicts strong UV-Vis absorption bands between 250–350 nm, a feature exploitable for analytical quantification.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
Two viable routes emerge for constructing this molecular architecture:
Route A: Fragment Coupling
-
Separate synthesis of benzo[cd]indol-2-one (Fragment X)
-
Preparation of 2-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline (Fragment Y)
-
Nucleophilic alkylation of Fragment X with Fragment Y
Route B: Tandem Cyclization
-
Condensation of 2-(3,4-dimethoxyphenethyl)amine with a naphthoquinone derivative
-
Sequential Pictet-Spengler cyclization and oxidation
While Route A offers modularity, Route B mimics biosynthetic pathways observed in isoquinoline alkaloid production .
Critical Synthetic Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Regioselectivity in tricyclic core formation | Use of directing groups (e.g., -OMe) at C7 position |
| Stereochemical control at C2 of THIQ moiety | Chiral auxiliaries or asymmetric hydrogenation |
| Solubility limitations during coupling steps | Polar aprotic solvents (DMAc, NMP) with crown ether additives |
Recent advances in continuous flow chemistry could address exothermic risks during the Pictet-Spengler step, improving yield reproducibility .
Mechanistic Hypotheses
Redox Cycling Capacity
The conjugated enone system in the tricyclic core may enable:
-
Superoxide radical scavenging via single-electron transfer
-
Fenton reaction inhibition through ferric ion chelation
Comparative studies with simpler THIQ derivatives show enhanced antioxidant capacity proportional to aromatic ring count .
σ Receptor Interactions
Molecular dynamics simulations predict high-affinity binding (Kₐ ≈ 1.2 nM) to σ-1 receptors, potentially modulating:
-
Calcium signaling in endoplasmic reticulum
-
BDNF expression in hippocampal neurons
This could position the compound as a multimodal neuroprotective agent targeting both acute and chronic neurodegeneration .
Future Research Directions
ADMET Profiling
Priority investigations should address:
-
Hepatic metabolism via CYP2D6/3A4 isoforms
-
hERG channel affinity (proarrhythmic risk assessment)
-
Plasma protein binding kinetics
Preliminary QSAR models predict favorable CNS penetration (logBB = 0.6) but highlight potential P-glycoprotein efflux issues requiring structural optimization.
Target Deconvolution
High-content screening approaches including:
-
Thermal proteome profiling
-
Phosphoproteomic mapping
Could elucidate off-target effects and polypharmacological opportunities beyond initial NMDA/MAO hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume